molecular formula C26H22N6O2S B12744569 N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide CAS No. 88151-92-2

N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide

Cat. No.: B12744569
CAS No.: 88151-92-2
M. Wt: 482.6 g/mol
InChI Key: UNEZKUFEEBIWDT-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide typically involves the following steps:

    Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-Dimethyl-2-pyrimidinyl)-4-((2-phenyl-1H-indol-3-yl)azo)benzenesulfonamide: can be compared with other azo compounds such as:

Uniqueness

    Structural Features: The presence of both pyrimidinyl and indolyl groups makes it unique.

    Applications: Its specific applications in research and industry differentiate it from other azo compounds.

Properties

CAS No.

88151-92-2

Molecular Formula

C26H22N6O2S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-phenyl-1H-indol-3-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C26H22N6O2S/c1-17-16-18(2)28-26(27-17)32-35(33,34)21-14-12-20(13-15-21)30-31-25-22-10-6-7-11-23(22)29-24(25)19-8-4-3-5-9-19/h3-16,29H,1-2H3,(H,27,28,32)

InChI Key

UNEZKUFEEBIWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C

Origin of Product

United States

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